Nitro 2-chloroacetate
Description
Structure
3D Structure
Properties
CAS No. |
107616-70-6 |
|---|---|
Molecular Formula |
C2H2ClNO4 |
Molecular Weight |
139.49 g/mol |
IUPAC Name |
nitro 2-chloroacetate |
InChI |
InChI=1S/C2H2ClNO4/c3-1-2(5)8-4(6)7/h1H2 |
InChI Key |
JDCZQIQRVQZKCP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O[N+](=O)[O-])Cl |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations
Reaction Mechanisms Involving the Nitro Group
The nitro group (-NO2) is a powerful electron-withdrawing group that significantly influences the reactivity of the parent molecule. Its presence can facilitate a range of reactions, from modifying the nature of aromatic substitution to enabling carbon-carbon bond formation through the generation of stabilized carbanions.
Nucleophilic Reactivity of the Nitro Group and Nitronates
While the nitro group itself is electrophilic, the adjacent carbon atom in a nitroalkane can exhibit nucleophilic character upon deprotonation. The acidity of the α-protons is a key feature of nitroalkanes, leading to the formation of nitronate anions (or aci-forms) in the presence of a base. nowgonggirlscollege.co.in These nitronates are resonance-stabilized and are versatile nucleophiles in organic synthesis. nowgonggirlscollege.co.in
The formation of a nitronate from a generic nitroalkane can be represented as follows:
R₂CH-NO₂ + B⁻ ⇌ [R₂C=NO₂]⁻ + BH
This equilibrium is fundamental to the nucleophilic reactivity associated with the nitro group. The resulting nitronate ion can then participate in various carbon-carbon bond-forming reactions. The reactivity of these nitronate ions is influenced by factors such as the nature of the R groups and the reaction conditions. Studies on various carbanions have shown that nitronate ions are effective nucleophiles, with their reactivity correlating with their basicity. uci.edu
Electrophilic Aromatic Substitution Modulation by Nitro Groups
In the context of aromatic systems, the nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. scienceinfo.comuci.edu This is due to its strong electron-withdrawing nature, which destabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions through resonance. uci.edu While nitro 2-chloroacetate is an aliphatic compound, the principles of how a nitro group influences electrophilicity are broadly applicable. For instance, the introduction of a nitro group onto an aromatic ring significantly retards the rate of electrophilic aromatic substitution compared to the unsubstituted ring. wikipedia.org
The general mechanism for electrophilic aromatic substitution on a nitro-substituted benzene (B151609) ring involves the attack of an electrophile (E+) on the aromatic ring, leading to a resonance-stabilized carbocation intermediate (sigma complex). The positive charge in the intermediate is delocalized, but the presence of the nitro group at the meta position is less destabilizing than at the ortho or para positions, hence the meta-directing effect. uci.edu
Henry (Nitroaldol) Reaction and Michael Addition Involving Nitronates
The nucleophilic character of nitronates is prominently demonstrated in the Henry (or nitroaldol) reaction and the Michael addition.
The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the addition of a nitronate to an aldehyde or ketone, yielding a β-nitro alcohol. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction is typically base-catalyzed, and the resulting β-nitro alcohol can be a valuable synthetic intermediate, convertible to other functional groups such as amino alcohols or nitroalkenes. wikipedia.orgresearchgate.net
The general mechanism proceeds in the following steps:
Deprotonation of the nitroalkane by a base to form the nucleophilic nitronate ion. wikipedia.org
Nucleophilic attack of the nitronate on the carbonyl carbon of the aldehyde or ketone. wikipedia.org
Protonation of the resulting alkoxide to give the β-nitro alcohol. wikipedia.org
All steps in the Henry reaction are reversible. wikipedia.org
The Michael addition , or conjugate addition, is another important carbon-carbon bond-forming reaction where a nucleophile, such as a nitronate, adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The addition occurs at the β-carbon of the unsaturated system.
The mechanism for the Michael addition of a nitronate involves:
Formation of the nitronate ion via deprotonation. masterorganicchemistry.com
Conjugate addition of the nitronate to the β-carbon of the Michael acceptor. masterorganicchemistry.com
Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com
Nitronates derived from nitroalkanes are effective Michael donors. organic-chemistry.org
Reaction Mechanisms Involving the Chloroacetate (B1199739) Moiety
The chloroacetate portion of this compound contains a reactive carbon-chlorine bond and an ester functional group, both of which are susceptible to characteristic chemical transformations.
Nucleophilic Displacement of the Chlorine Atom
The chlorine atom in the chloroacetate moiety is susceptible to nucleophilic substitution, typically following an SN2 mechanism. The presence of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it a good target for nucleophiles. This reactivity is a hallmark of α-halo esters.
The general mechanism for the nucleophilic substitution of the chlorine atom can be depicted as:
Nu⁻ + Cl-CH₂-COOR → Nu-CH₂-COOR + Cl⁻
Where Nu⁻ represents a nucleophile. A wide variety of nucleophiles, including amines, thiols, and the enolates of dicarbonyl compounds, can displace the chloride ion. researchgate.net This reaction is fundamental to the synthetic utility of chloroacetate esters, allowing for the introduction of various functional groups. For instance, the reaction of ethyl chloroacetate with nucleophiles is a common strategy in the synthesis of more complex molecules. researchgate.net
Ester Hydrolysis and Transesterification Pathways
The ester group of the chloroacetate moiety can undergo hydrolysis and transesterification reactions, which are fundamental transformations of carboxylic acid derivatives.
Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis proceeds through the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of the carboxylic acid and the alcohol.
Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the alkoxide leaving group, which then deprotonates the newly formed carboxylic acid.
Studies on the hydrolysis of various chloroacetate esters have provided insights into these mechanisms. For example, the hydrolysis of 4-nitrophenyl chloroacetate has been investigated to understand the influence of reaction conditions on the rate of hydrolysis. kirj.ee
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. Like hydrolysis, this reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comgoogle.com
Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com
Base-catalyzed transesterification involves the attack of an alkoxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate and subsequent elimination of the original alkoxy group. masterorganicchemistry.com
These reactions are typically equilibrium processes, and the reaction can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products. masterorganicchemistry.com
Intermolecular and Intramolecular Interactions in Reaction Outcomes
The reaction outcomes of chemical transformations involving nitro-substituted chloroacetates are significantly influenced by a delicate interplay of non-covalent intermolecular and intramolecular forces. These interactions can dictate molecular conformation, crystal packing, and the reactivity of the functional groups. Research into the structural and electronic properties of these molecules provides critical insights into how these subtle forces direct chemical behavior.
Detailed crystallographic studies on isomers of nitrobenzyl 2-chloroacetate have elucidated the specific interactions at play. In the case of 2-nitrobenzyl 2-chloroacetate, both intramolecular and intermolecular interactions are crucial in defining its solid-state architecture. nih.govscience.gov An important intramolecular C-H···O interaction leads to the formation of a nearly planar five-membered ring. nih.govscience.gov This ring is oriented at a slight dihedral angle of 4.07 (4)° to the adjacent aromatic ring, indicating a significant conformational constraint imposed by this internal hydrogen bond. nih.gov
Table 1: Hydrogen-Bond Geometry (Å, °) for 2-Nitrobenzyl 2-chloroacetate nih.gov
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| C1—H1A···O3i | 0.97 | 2.43 | 3.372 (6) | 166 |
| C7—H7A···O1ii | 0.93 | 2.58 | 3.374 (6) | 143 |
Symmetry codes: (i) x, y-1, z; (ii) -x+1/2, y+1/2, -z+1/2. The table details the donor (D), hydrogen (H), and acceptor (A) atoms involved in the intermolecular hydrogen bonds, along with their distances and angles.
The attractive interaction between a chloro substituent and a nitro group within the same molecule is a recognized phenomenon that can significantly affect molecular structure. Studies on chloronitromethanes have shown that the C-Cl bond length progressively shortens as the number of NO2 groups increases. researchgate.net This effect is attributed to intramolecular attractive interactions between the chlorine atom and the oxygen atoms of the nitro groups. researchgate.net This principle helps explain the conformational preferences observed in molecules like this compound.
In structurally related compounds, such as 4-nitrobenzyl 2-chlorobenzoate, similar intramolecular interactions have been observed to play a directing role in reaction pathways. Specifically, intramolecular Cl···O interactions can stabilize certain conformers, thereby influencing the stereochemical or regiochemical outcome of a reaction.
Furthermore, the strong electron-withdrawing nature of the nitro group has a profound electronic effect on the entire molecule, impacting its reactivity. Introducing a nitro group onto the aromatic ring increases the electrophilicity of the molecule. This electronic pull enhances the reactivity of the chloroacetate moiety toward nucleophilic attack, a key step in many of its chemical transformations. Conversely, the presence of bulky groups near the reaction center can introduce steric hindrance, which can impede nucleophilic attack and reduce reaction rates.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.
For compounds structurally related to 2-Nitrobenzyl 2-chloroacetate, such as 2-nitrobenzylidene di(acetate), characteristic infrared absorption bands are observed. The nitro group (NO₂) typically shows strong asymmetric and symmetric stretching vibrations. spectroscopyonline.com In many nitro compounds, these appear around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.com The presence of an ester group contributes a prominent carbonyl (C=O) stretching vibration, generally seen around 1750 cm⁻¹. Aromatic C-C stretching vibrations are expected in the 1600-1500 cm⁻¹ region. Additionally, a scissoring peak for the nitro group may be observed around 850 cm⁻¹. spectroscopyonline.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | ~1550 | spectroscopyonline.com |
| Nitro (NO₂) | Symmetric Stretch | ~1350 | spectroscopyonline.com |
| Ester (C=O) | Carbonyl Stretch | ~1750 | |
| Aromatic Ring | C-C Stretch | 1600-1500 | |
| Nitro (NO₂) | Scissoring | ~850 | spectroscopyonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and the chemical environment of atoms. rsc.org
¹H NMR: In the proton NMR spectrum of a related compound, 4-nitrophenyl-substituted molecule, the aromatic protons appear as a doublet of doublets at δ 8.27 and δ 7.40 ppm. rsc.org The methylene (B1212753) protons of the benzyl (B1604629) group (CH₂) are observed at δ 5.69 ppm, while the methylene protons of the chloroacetate (B1199739) group (CH₂Cl) are found at δ 4.78 ppm. rsc.org The strong electron-withdrawing nature of the nitro group typically deshields adjacent aromatic protons, causing them to appear at downfield chemical shifts.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information about the carbon framework. For a similar structure, the carbonyl carbon of the ester group is observed at δ 168.3 ppm. rsc.org The carbons of the aromatic ring appear in the range of δ 121.8-155.4 ppm. rsc.org The methylene carbons of the benzyl and chloroacetate groups are found at δ 66.0 and δ 56.8 ppm, respectively. rsc.org
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Aromatic CH | 8.27 (d), 7.40 (d) | 121.8-155.4 | rsc.org |
| Benzyl CH₂ | 5.69 (s) | 66.0 | rsc.org |
| Chloroacetate CH₂ | 4.78 (s) | 56.8 | rsc.org |
| Ester C=O | - | 168.3 | rsc.org |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of a molecule, which aids in its structural elucidation. For 2-Nitrobenzyl 2-chloroacetate, with a molecular formula of C₉H₈ClNO₄, the expected molecular weight is approximately 229.61 g/mol . nih.govnih.gov
In electron ionization (EI) mass spectrometry, which is a hard ionization technique, significant fragmentation is expected. acdlabs.comuni-saarland.de The molecular ion peak (M⁺) may be observed, but its intensity could be low. acdlabs.com Characteristic fragmentation patterns would likely involve the loss of the chloroacetate group and cleavages related to the nitrobenzyl moiety. Softer ionization techniques, such as electrospray ionization (ESI), would result in less fragmentation and a more prominent molecular ion peak. acdlabs.com
Electronic Spectroscopy (UV-Visible, Fluorescence Spectroscopy) for Electronic Transitions and Optical Properties
Electronic spectroscopy, including UV-Visible and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. The nitro group, being a strong chromophore, significantly influences the electronic spectrum.
For related nitrotoluene compounds, absorption bands are observed in the UV-Vis spectrum. uou.ac.in The introduction of a nitro group can lead to charge transfer bands. uou.ac.in Computational studies on similar molecules have been used to analyze electronic properties and predict absorption and emission spectra. researchgate.netdntb.gov.ua For instance, studies on halogen-substituted 2-nitrotoluene (B74249) have shown that electronic transitions can be analyzed using time-dependent density functional theory (TD-DFT). uou.ac.inresearchgate.net
Single Crystal X-ray Diffraction (SXRD) for Three-Dimensional Structure and Intermolecular Interactions
Single Crystal X-ray Diffraction (SXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.esbruker.com
The crystal structure of 2-Nitrobenzyl 2-chloroacetate has been determined to be monoclinic. nih.gov The analysis reveals that the molecule is not planar, with the acetate (B1210297) group being oriented at a significant dihedral angle with respect to the aromatic ring. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₈ClNO₄ | nih.gov |
| Molecular Weight | 229.61 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 8.0270 (16) | nih.gov |
| b (Å) | 6.7530 (14) | nih.gov |
| c (Å) | 19.266 (4) | nih.gov |
| β (°) | 92.52 (3) | nih.gov |
| Volume (ų) | 1043.3 (4) | nih.gov |
| Z | 4 | nih.gov |
The crystal structure of 2-Nitrobenzyl 2-chloroacetate reveals the presence of an intramolecular C-H...O interaction. nih.gov This interaction results in the formation of a nearly planar five-membered ring. nih.gov Such intramolecular hydrogen bonds can play a significant role in stabilizing the molecular conformation. scirp.orgmdpi.com The study of these weak hydrogen bonds is crucial for understanding the forces that govern molecular shape. rsc.org
In the solid state, molecules of 2-Nitrobenzyl 2-chloroacetate are linked by intermolecular C-H...O interactions. nih.gov These interactions connect the molecules into a two-dimensional network, which contributes to the stability of the crystal structure. nih.gov In the related compound, 4-nitrobenzyl 2-chloroacetate, intermolecular C-H···O interactions also link the molecules into a network, and π–π stacking interactions between the benzene (B151609) rings further stabilize the crystal packing. nih.goviucr.org
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a method used to partition crystal space into molecular volumes, providing a visual and quantitative description of intermolecular interactions. This technique maps various properties onto the surface, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contacts.
In the absence of direct studies on Nitro 2-chloroacetate, the analysis of its structural isomers offers a substantive framework for understanding the potential interactions.
Key Research Findings from Structural Isomers:
Crystallographic studies on 2-Nitrobenzyl 2-chloroacetate and 4-Nitrobenzyl 2-chloroacetate reveal the prominent role of hydrogen bonds and other weak interactions in stabilizing their crystal structures. nih.govnih.gov
In the case of 2-Nitrobenzyl 2-chloroacetate , the crystal structure is stabilized by a two-dimensional network of intermolecular C-H···O interactions. nih.gov An intramolecular C-H···O interaction is also observed, leading to the formation of a nearly planar five-membered ring. nih.gov
For 4-Nitrobenzyl 2-chloroacetate , intermolecular C-H···O interactions are also crucial in linking the molecules into a network. nih.gov Additionally, π–π stacking interactions between the benzene rings, with a centroid-centroid distance of 4.000 (1) Å, contribute to the stabilization of the crystal structure. nih.gov
A study on a related compound, 4-(4-nitro-phenyl)piperazin-1-ium tri-chloro-acetate, utilized Hirshfeld surface analysis to explore its intermolecular contacts. researcher.lifenih.gov The analysis revealed that the most dominant interactions are O···H/H···O contacts, along with significant contributions from Cl···H/H···Cl interactions. researcher.lifenih.gov This underscores the importance of both hydrogen bonding and halogen interactions in the crystal packing of chloro-substituted nitro compounds.
Interactive Data Table: Hydrogen Bond Geometry in this compound Isomers
The following table summarizes the key hydrogen bond geometries observed in the crystal structures of 2-Nitrobenzyl 2-chloroacetate and 4-Nitrobenzyl 2-chloroacetate. This data is crucial for understanding the specific non-covalent forces at play.
| Compound Name | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code | Reference |
| 2-Nitrobenzyl 2-chloroacetate | C1—H1A⋯O3 | 0.97 | 2.43 | 3.372 (6) | 166 | (i) | nih.gov |
| 2-Nitrobenzyl 2-chloroacetate | C7—H7A⋯O1 | 0.93 | 2.58 | 3.374 (6) | 143 | (ii) | nih.gov |
| 4-Nitrobenzyl 2-chloroacetate | C1—H1B⋯O1 | 0.97 | 2.35 | 3.275 (5) | 160 | (i) | nih.gov |
| 4-Nitrobenzyl 2-chloroacetate | C3—H3A⋯O1 | 0.97 | 2.58 | 3.456 (5) | 151 | (ii) | nih.gov |
Based on a comprehensive search of available scientific literature, there is currently no specific research data or published computational and theoretical studies focused solely on the chemical compound “this compound”. The topics outlined in the user's request, including Density Functional Theory (DFT) calculations, conformational analysis, electronic structure analysis (HOMO-LUMO), Mulliken charge analysis, electrostatic potential maps, and predicted spectroscopic properties, require specific research findings that are not present in the public domain for this particular compound.
The absence of dedicated studies on "this compound" prevents the generation of a scientifically accurate and detailed article as per the provided outline. Creating content for the specified sections and subsections would necessitate fabricating data, which would be scientifically unsound.
Therefore, this article cannot be generated at this time due to the lack of foundational research on "this compound". Further experimental and computational research would be required to produce the specific data needed to address the requested topics.
Computational and Theoretical Studies
Chemical Reactivity and Stability Prediction
Computational chemistry provides powerful tools for predicting the reactivity and stability of molecules without the need for empirical synthesis and testing. Methods such as Density Functional Theory (DFT) are instrumental in elucidating the electronic structure that governs a compound's behavior.
Electrophilic and Nucleophilic Regions Determination
The chemical reactivity of a molecule is largely dictated by the distribution of its electron density, which creates electrophilic (electron-poor) and nucleophilic (electron-rich) sites.
The nitro group (-NO2) is a potent electron-withdrawing group. gsa.ac.uknumberanalytics.com This property significantly reduces the electron density of any scaffold it is attached to, particularly aromatic rings, making them more susceptible to reactions with nucleophiles. gsa.ac.uknumberanalytics.com Furthermore, the hydrogen atoms on a carbon adjacent (alpha) to a nitro group exhibit high acidity, facilitating the formation of a stable anion that can react with electrophiles. gsa.ac.uk
Conversely, the chloroacetate (B1199739) moiety features a chlorine atom, which can function as a leaving group in nucleophilic substitution reactions. researchgate.net The reactivity of this site is crucial for various chemical transformations.
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution and identify these reactive regions. researchgate.netresearchgate.net For a compound like Nitro 2-chloroacetate, an MEP map would be expected to show negative potential (red/yellow) around the oxygen atoms of the nitro and acetate (B1210297) groups, indicating nucleophilic centers, while positive potential (blue) would likely be found around the hydrogen atoms and the carbon attached to the chlorine, indicating electrophilic sites. The engagement of these distinct electrophilic and nucleophilic regions is established using contour plots derived from computational models. researchgate.netdntb.gov.uaresearchgate.net
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanisms of chemical reactions requires the characterization of reaction pathways and the high-energy transition states that connect reactants to products. Computational modeling is essential for this analysis.
Density Functional Theory (DFT) calculations are a primary tool for elucidating plausible reaction pathways. iitkgp.ac.innsf.gov For a molecule containing a chloroacetate group, a key reaction pathway to model would be dehalogenation. researchgate.net In nucleophilic substitution reactions involving aromatic nitro compounds, the mechanism often proceeds through an addition-elimination pathway that forms a "Meisenheimer complex" intermediate. numberanalytics.com
The synthesis of related ester compounds has been modeled by refluxing a starting material with ethyl chloroacetate in the presence of a catalyst, a process that can be computationally analyzed to understand its kinetics and thermodynamics. researchgate.net Computational catalyst screening involves developing microkinetic reaction models where the energies of all adsorbates and transition states are determined from DFT calculations. nsf.gov For complex reaction networks, machine learning models are increasingly being used to predict transition-state energies based on descriptors like reaction energies and properties of the metal surface, if applicable. nsf.gov
Nonlinear Optical (NLO) Properties and Polarizability Parameters
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics and photonics. Organic compounds featuring π-conjugated systems with electron-donating and electron-withdrawing groups are promising candidates for NLO materials. nih.govnih.gov
The strong electron-withdrawing nature of the nitro group makes nitro-containing organic compounds a significant area of NLO research. researchgate.netresearchgate.net The interaction between electron-rich and electron-poor parts of a molecule can lead to intramolecular charge transfer, which enhances NLO properties. nih.gov
Computational methods are used to predict the NLO response of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. nih.gov The first hyperpolarizability (β) is a key indicator of second-order NLO efficiency, while the second hyperpolarizability (γ) relates to higher-order NLO phenomena. researchgate.netresearchgate.net
A critical parameter related to NLO activity is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the E_gap. nih.gov A smaller energy gap generally corresponds to higher polarizability and a more significant NLO response. dntb.gov.uanih.govnih.gov Studies on halogen-substituted 2-nitrotoluene (B74249) have shown that the polarizability parameters provide a fair comparison of NLO activities between related molecules. dntb.gov.uaresearchgate.net
Table 1: Calculated NLO Properties of a Related Compound (Creatininium 2-chloroacetate) Note: This data is for a related compound and serves as an example of the parameters calculated in such studies.
| Parameter | Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 1.8481 | Debye |
| Mean Polarizability (α) | -1.554 x 10-23 | esu |
| First Hyperpolarizability (β) | 0.306 x 10-30 | esu |
Source: Data derived from studies on related crystalline structures. dntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR) and In Silico Modeling for Chemical Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that correlate the chemical structure of a compound with its physicochemical properties or biological activity. sums.ac.ir These in silico models are vital in medicinal chemistry and toxicology for predicting the properties of novel compounds and guiding chemical design. sums.ac.irqsarlab.com
Nitroaromatic compounds have been the subject of extensive QSAR modeling, largely due to their industrial importance and associated toxicity. mdpi.com Numerous studies have developed QSAR models to predict the in vivo toxicity (e.g., LD50) of nitroaromatics using a large set of calculated molecular descriptors. mdpi.comosti.gov
The development of a robust QSAR model involves several steps: curating a dataset of compounds with known activity, generating molecular descriptors, selecting the most relevant descriptors, building a mathematical model using techniques like Multiple Linear Regression (MLR) or machine learning algorithms, and rigorous validation. sums.ac.irosti.gov Advanced methods like Support Vector Regression (SVR) and ensemble models, which combine the predictions of multiple base models, have shown improved performance and predictivity. mdpi.com For instance, an ensemble model for nitroaromatic toxicity demonstrated high correlation coefficients (R²) for the training (0.88) and test (0.92) sets. mdpi.com
Beyond toxicity, QSAR is used to design new molecules with desired therapeutic activities. sums.ac.ir For example, QSAR studies on N-phenyl dichloroacetamide derivatives have been used to identify novel structures with potent cytotoxic activity against cancer cell lines. sums.ac.ir Such models can identify the key structural features that enhance activity, allowing for the in silico screening and suggestion of new compounds for synthesis. sums.ac.ir
Table 2: Example of QSAR Model Parameters for Nitroaromatic Compounds Note: This table summarizes typical components and performance metrics of a QSAR study.
| Model Aspect | Description / Example Value |
|---|---|
| Modeling Method | Ensemble Model (based on Support Vector Regression) mdpi.com |
| Dataset Size | >200 nitroaromatic compounds mdpi.com |
| Initial Descriptors | 4885 mdpi.com |
| Validation Method | 5-fold cross-validation, Y-scrambling, external test set mdpi.com |
| Performance (R² test set) | 0.92 mdpi.com |
Source: Data from an ensemble learning QSAR approach for nitroaromatic toxicity. mdpi.com
Applications in Advanced Organic Synthesis and Materials Science
Role as Versatile Synthetic Intermediates and Building Blocks
Nitro-substituted chloroacetate (B1199739) derivatives are highly effective as versatile intermediates in organic synthesis. Their utility stems from the ability to perform sequential or one-pot reactions involving both the nitro and chloroacetate functionalities, enabling the efficient construction of complex molecular architectures.
The reactivity of nitro-chloroacetates is particularly well-exploited in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules.
Coumarins: These oxygen-containing heterocycles are central to numerous natural products and synthetic compounds with a wide array of biological activities. nih.gov The synthesis of functionalized coumarins often employs nitro-chloroacetate intermediates. For instance, 7-hydroxycoumarins can be alkylated with ethyl chloroacetate and subsequently nitrated to produce nitro-coumarin derivatives. mdpi.com A key precursor, 4-chloro-3-nitrocoumarin, has been utilized in the synthesis of more complex fused heterocyclic systems like 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones. rsc.org In one documented pathway, 4-methyl-7-hydroxy-coumarin undergoes nitration and subsequent reaction with chloroacetyl chloride to yield 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-chloroacetate, a versatile intermediate for further derivatization.
Indoles: The indole (B1671886) nucleus is a ubiquitous feature in natural products and pharmaceuticals. uop.edu.pk Many classical indole syntheses, such as the Reissert synthesis, begin with ortho-substituted nitroarenes like o-nitrotoluene. uop.edu.pkscripps.edu These methods typically involve the condensation of the nitroarene with a reactant like diethyl oxalate, followed by a reductive cyclization to form the indole ring system. uop.edu.pk While direct use of a single "nitro 2-chloroacetate" molecule as the primary starting material for a named indole synthesis is not prominently documented, the foundational principles rely on the reactivity of nitroarenes, which can be prepared with chloroacetate-containing side chains for subsequent cyclization.
Thiazines: These sulfur- and nitrogen-containing heterocycles are important scaffolds in medicinal chemistry. openmedicinalchemistryjournal.com The synthesis of 1,4-benzothiazines can be accomplished through the reaction of 2-aminobenzenethiols with reagents like ethyl 2-chloroacetoacetate. openmedicinalchemistryjournal.com More specifically, derivatives incorporating the nitro group, such as 1-(6-nitro-2H-benzo[b] mdpi.comCurrent time information in Bangalore, IN.thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide, have been synthesized, demonstrating the successful integration of the nitroaryl motif into the thiazine (B8601807) structure. researchgate.net The synthesis of complex coumarin-clubbed thiazines has also been achieved starting from 6-nitro-4-methyl coumarinyl chloroacetate.
Isoquinolines: The isoquinoline (B145761) core is another vital heterocyclic structure in alkaloid chemistry and drug discovery. scribd.comorganic-chemistry.org The direct functionalization of nitro-substituted isoquinolines using chloroacetate esters is a documented synthetic strategy. A notable example is the Vicarious Nucleophilic Substitution (VNS) reaction of 5-nitroisoquinoline (B18046) with ethyl chloroacetate. thieme-connect.com In other approaches, complex thiones are reacted with ethyl chloroacetate to construct fused ring systems, such as thieno[2,3-c]isoquinolines. researchgate.net Furthermore, starting materials like 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(2-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione have been reacted with ethyl chloroacetate as part of a multi-step synthesis to produce functionalized isoquinoline derivatives.
Table 1: Examples of Heterocyclic Synthesis Using Nitro-Chloroacetate Precursors This table is interactive. Users can sort columns by clicking on the headers.
| Target Heterocycle | Precursor/Reagent Combination | Description | Reference(s) |
|---|---|---|---|
| Pyrrolocoumarin | 4-Chloro-3-nitrocoumarin + α-bromoacetophenone | A two-step process involving reductive coupling followed by intramolecular cyclization. | rsc.org |
| Thiazine | 2-Amino-benzenethiol + Ethyl 2-chloroacetoacetate | A convenient method for the synthesis of 4H-1,4-benzothiazines. | openmedicinalchemistryjournal.com |
| Functionalized Isoquinoline | 5-Nitroisoquinoline + Ethyl chloroacetate | Vicarious Nucleophilic Substitution (VNS) reaction to add a functionalized side chain. | thieme-connect.com |
Molecular scaffolds provide a core structure from which a variety of functional groups can be displayed to create molecules with specific properties. mdpi.comresearchgate.net Nitro-chloroacetate compounds are excellent reagents for this purpose, allowing for the covalent attachment of new functionalities onto a core structure.
For example, the drug Benznidazole (B1666585), which features a 2-nitroimidazole (B3424786) scaffold, was first synthesized by condensing 2-nitroimidazole with methyl chloroacetate. nih.gov This reaction attaches the functional side chain that is crucial for its biological activity. Similarly, carboxyxanthone derivatives, which are themselves bioactive scaffolds, can be synthesized by derivatizing hydroxyxanthones with reagents like sodium chloroacetate, followed by hydrolysis. mdpi.com This approach allows for the systematic modification of the scaffold to explore structure-activity relationships. The strategy extends to complex peptide structures, where a nitro-containing aldehyde can be used for late-stage diversification in a process known as the Petasis reaction, a form of peptide scaffolding. nih.gov
Development of Molecules for Specific Chemical Applications
The unique electronic and reactive properties of nitroaromatic-chloroacetate assemblies are harnessed to create molecules tailored for specific, high-value applications, such as chemical sensing and the inhibition of key enzymes.
The detection of nitroaromatic compounds is critical for security and environmental monitoring, as many are explosives or pollutants. rsc.orgmdpi.com Research has focused on developing fluorescent sensors that can detect these substances with high sensitivity. nih.gov One approach involves creating supramolecular assemblies where a chloroacetate-derived linker is used in the sensor's fabrication. A novel fluorescent chemosensor was fabricated by reacting pyren-1-ylmethyl 2-chloroacetate (PMCA) with oxacalix mdpi.comarene. researchgate.net The resulting assembly demonstrates selective detection of nitroaromatic compounds like 4-nitrophenol (B140041) and 2,4,6-trinitrophenol (TNP) through a fluorescence quenching mechanism. researchgate.net While in this specific case the nitro group is on the analyte rather than the sensor, it highlights the role of chloroacetate-derived structures in creating the sophisticated assemblies needed for sensing applications.
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a vital enzyme in the tyrosine catabolism pathway and a key target for herbicides. beilstein-journals.orgnih.gov The inhibition of HPPD leads to the bleaching of plants, making it an effective mode of action for weed control. nih.gov A significant class of HPPD inhibitors is derived from nitrophenoxyacetic acids. These key intermediates are synthesized by reacting a substituted nitrophenol with a chloroacetate ester, such as methyl chloroacetate. beilstein-journals.orgbeilstein-journals.org
Research has shown that the presence and position of the nitro group on the aromatic ring can significantly influence the inhibitory potency of the final compound. beilstein-journals.org For example, a series of aryloxyacetic acid derivatives were synthesized and tested for their ability to inhibit Arabidopsis thaliana HPPD (AtHPPD). The results indicated that introducing a nitro group often led to more potent inhibition compared to a chlorine atom at the same position. beilstein-journals.org
Table 2: Selected Nitrophenoxyacetic Acid Intermediates and HPPD Inhibitor Activity This table is interactive. Users can sort columns by clicking on the headers.
| Intermediate Name | Synthesis Note | Resulting Inhibitor Activity (Example) | Reference(s) |
|---|---|---|---|
| 2-(2-Nitrophenoxy)acetic acid | Synthesized from 2-nitrophenol (B165410) and methyl chloroacetate, followed by hydrolysis. | Used to create enol esters which are potent HPPD inhibitors. | beilstein-journals.orgbeilstein-journals.org |
| 2-(4-Nitrophenoxy)acetic acid | Synthesized from 4-nitrophenol and methyl chloroacetate, followed by hydrolysis. | Serves as a precursor for various herbicidal agents. | beilstein-journals.org |
| Methyl 2-(2-chloro-4-nitrophenoxy)acetate | Synthesized from 2-chloro-4-nitrophenol (B164951) and methyl chloroacetate. | Intermediate for inhibitors where the nitro group enhances potency. | beilstein-journals.org |
Advanced Materials Research
The incorporation of the nitro group, a well-known explosophore, and the reactive chloroacetate handle into a single molecule provides a pathway to advanced materials with tailored properties, particularly in the field of energetic materials. wikipedia.org
Beyond explosives, nitro-chloroacetate derivatives are used in polymer science. Methyl (4-nitrophenoxy)acetate, for example, serves as a functional monomer in the production of specialty polymers. Its incorporation into polymer chains can lead to materials with enhanced thermal stability, durability, and increased flame resistance, making them suitable for specialized coatings and adhesives.
Organic Nonlinear Optical (NLO) Crystals (e.g., Creatininium 2-chloroacetate)
The quest for advanced materials with significant nonlinear optical (NLO) properties has led to the extensive investigation of organic crystals. Their large second-order and third-order optical nonlinearities, coupled with high laser damage thresholds and tailorability of molecular structures, make them prime candidates for applications in optical communications, data storage, and frequency conversion. Among these, creatininium salts have emerged as a promising class of materials. Creatinine (B1669602), a metabolic product, can be combined with various organic and inorganic acids to form non-centrosymmetric crystals, a key requirement for second-order NLO activity.
One such example is Creatininium 2-chloroacetate (CR2ClA). researchgate.net This organic salt has been synthesized and studied for its potential as an NLO material. The synthesis of CR2ClA single crystals is typically achieved through the slow evaporation technique. researchgate.net In this method, an aqueous solution of creatinine and 2-chloroacetic acid is allowed to evaporate at a constant temperature, leading to the gradual formation of single crystals.
The structural, optical, and mechanical properties of CR2ClA have been the subject of both experimental and theoretical investigations. researchgate.net Single Crystal X-ray Diffraction (SXRD) analysis is employed to determine the crystal structure and its parameters. researchgate.net Hirshfield surface analysis provides insights into the intermolecular interactions within the crystal, which are crucial for understanding the material's physical properties. researchgate.net
The optical properties are primarily examined using UV-visible spectral analysis. researchgate.net From the transmittance spectrum, key optical constants such as the band gap energy, extinction coefficient, and refractive index can be determined. researchgate.net The emission characteristics of the crystal are studied through fluorescence spectral analysis. researchgate.net
For NLO applications, the third-order optical nonlinearity is a critical parameter. This has been confirmed for CR2ClA using the Z-scan technique. researchgate.net Furthermore, theoretical calculations based on Density Functional Theory (DFT) are often used to complement experimental findings and to calculate theoretical nonlinear optical parameters. researchgate.netresearchgate.net The laser damage threshold and optical limiting behavior are also important characteristics that determine the suitability of the material for high-power laser applications. researchgate.net
The molecular structure of Creatininium 2-chloroacetate, with the systematic name 2-amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-3-ium 2-chloroacetate, consists of a creatininium cation and a 2-chloroacetate anion. acs.org The crystal structure is stabilized by a network of classical N-H···O and non-classical C-H···O and C-H···N hydrogen bonding interactions. acs.org The cations and anions form ion pairs linked by two N-H···O bonds, creating characteristic R22(8) ring motifs. acs.org These pairs are further connected into a centrosymmetric R42(8) ring motif. acs.org
Interactive Table: Crystallographic Data for Creatininium 2-chloroacetate
| Parameter | Value |
| Chemical Formula | C4H8N3O+ · C2H2ClO2− |
| Molecular Weight | 207.62 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 5.7993 (8) |
| b (Å) | 13.934 (2) |
| c (Å) | 11.2205 (16) |
| β (°) | 95.326 (2) |
| Volume (ų) | 902.8 (2) |
| Z | 4 |
Polymers and Dyes Incorporating Nitro-Chloroacetate Motifs
The incorporation of specific functional motifs into polymers and dyes is a powerful strategy for tailoring their properties for advanced applications in materials science. The nitro group (-NO2) is a strong electron-withdrawing group, while the chloroacetate group (-O(CO)CH2Cl) can act as a reactive site for further modification or influence the material's solubility and thermal properties. The combination of these functionalities within a single "nitro-chloroacetate" motif can lead to materials with unique electronic and physical characteristics.
Research in this area has explored the synthesis of polymers where these two groups are present, although not always as a single, pre-formed motif. One approach involves the modification of existing polymers. For instance, starch, a natural and renewable polysaccharide, has been chemically modified to create new functional materials. researchgate.net In one study, starch was first reacted with chloroacetyl chloride to produce starch chloroacetate (St.ClAc), which then served as a macro-initiator. researchgate.net This was followed by the graft copolymerization of N-(4-nitrophenyl)acrylamide (NPA), a monomer containing a nitro group, onto the starch backbone using atom transfer radical polymerization (ATRP). researchgate.net The resulting graft copolymer, St.ClAc-g-NPA, incorporates both chloroacetate and nitro functionalities. researchgate.net
Another synthetic strategy involves the use of a molecule containing a chloroacetate group as a precursor, which is then subjected to nitration. This approach was demonstrated in the development of a polymer-supported chiral auxiliary. nih.gov The synthesis began with (-)-8-phenylmenthol, which was first converted to (-)-8-phenylmenthyl chloroacetate. nih.gov This intermediate then underwent nitration, followed by the reduction of the nitro group to an amino group, which was subsequently coupled to a Merrifield resin, a type of polymer support. nih.gov Although the nitro group was not present in the final polymer, its introduction and subsequent transformation were key steps in the synthetic route.
In the field of dyes, the presence of nitro groups is crucial for achieving specific colors, particularly in disperse dyes for synthetic fibers like polyester. sapub.org While the direct incorporation of a "nitro-chloroacetate" motif into a dye molecule is not widely reported, the synthesis of dye intermediates often involves reactants containing either chloroacetate or nitro groups. For example, a patented method describes the synthesis of substituted aniline (B41778) dye intermediates containing a -CH2COOCH3 group through the N-alkylation of a substituted aniline with methyl chloroacetate. google.com These aniline intermediates can then be diazotized and coupled to form azo dyes. The properties of the final dye could be further tuned if the aniline precursor also contained a nitro group.
The synthesis of thiophene-based azo dyes highlights the importance of nitro groups as strong electron-withdrawing substituents, which can lead to significant bathochromic (deepening of color) shifts. sapub.org For instance, mononitro-substituted 2-aminothiophenes can produce blue dyes, whereas benzene (B151609) analogues without the nitro group are typically orange to red. sapub.org It is conceivable that the introduction of a chloroacetate group onto the coupler or the diazo component in such dye systems could be used to modify properties like solubility or to provide a reactive handle for covalent attachment to fabrics or polymers.
Interactive Table: Research on Polymers with Nitro and Chloroacetate Functionalities
| Polymer System | Synthetic Strategy | Key Findings | Reference |
| Starch-graft-N-(4-nitrophenyl)acrylamide (St.ClAc-g-NPA) | 1. Esterification of starch with chloroacetyl chloride to form a macro-initiator. 2. ATRP of N-(4-nitrophenyl)acrylamide from the starch backbone. | Successful grafting of the nitro-containing monomer onto the chloroacetate-modified starch. The resulting copolymer exhibited antimicrobial activity. | researchgate.net |
| Polymer-supported (-)-8-phenylmenthyl chiral auxiliary | 1. Synthesis of (-)-8-phenylmenthyl chloroacetate. 2. Nitration of the phenyl ring. 3. Reduction of the nitro group and coupling to Merrifield resin. | A multi-step synthesis where nitration of a chloroacetate-containing precursor was a key step in creating a functional polymer support for asymmetric synthesis. | nih.gov |
Future Research Directions and Challenges
Development of More Efficient and Selective Synthetic Methods
The synthesis of nitroaryl esters, including Nitro 2-chloroacetate, traditionally involves the esterification of a corresponding nitro-substituted alcohol with an acyl chloride. The documented preparation of 2-nitrobenzyl 2-chloroacetate involves the reaction of 2-nitrobenzyl alcohol with chloroacetyl chloride in a basic solvent mixture like pyridine (B92270) and dichloromethane. nih.gov This method, while effective, represents a baseline from which significant improvements in efficiency, selectivity, and environmental impact can be made.
Future research is directed toward developing more advanced synthetic protocols. Key areas of investigation include:
Catalyst Development: While the traditional method often uses a stoichiometric amount of a base like pyridine to neutralize the HCl byproduct, research into catalytic methods could enhance efficiency. chemguide.co.uk The development of novel catalysts that can facilitate the esterification under milder conditions or with higher turnover numbers is a significant goal.
Solvent-Free and Green Conditions: A major challenge in chemical synthesis is the reduction of hazardous waste. Future methods will likely focus on solvent-free reactions or the use of environmentally benign solvents. researchgate.netiiste.orgresearchgate.net For instance, deep eutectic solvents are being explored as green catalyst and medium systems for related syntheses. rsc.org Such advancements would make the production of this compound more economical and sustainable.
Process Intensification: Continuous flow chemistry offers a promising alternative to batch processing, providing better control over reaction parameters, improved safety, and potentially higher yields. researchgate.net Applying this technology to the synthesis of nitroaryl esters could represent a significant leap in manufacturing efficiency.
Below is a summary of a conventional synthetic method for a representative this compound isomer.
Table 1: Conventional Synthesis of 2-Nitrobenzyl 2-chloroacetate
| Reactant A | Reactant B | Solvent/Base | Temperature | Reference |
|---|---|---|---|---|
| 2-nitrobenzyl alcohol | chloroacetyl chloride | Pyridine/Dichloromethane | 273–278 K | nih.gov |
The pursuit of efficiency and selectivity also involves exploring alternative activating agents and reaction pathways that could minimize side reactions and simplify purification processes.
Advanced Understanding of Structure-Property Relationships via Integrated Experimental and Computational Approaches
A deep understanding of the relationship between a molecule's three-dimensional structure and its physical and chemical properties is fundamental to its application. For this compound, this is being achieved through a powerful combination of experimental techniques and computational modeling.
Experimental Analysis: X-ray crystallography has provided precise data on the solid-state structure of 2-nitrobenzyl 2-chloroacetate. nih.govnih.gov These studies reveal critical structural features:
An intramolecular C—H⋯O interaction leads to the formation of a nearly flat, five-membered ring. nih.govnih.gov
The dihedral angle between this five-membered ring and the adjacent aromatic ring is 4.07 (4)°. nih.govnih.gov
Table 2: Key Crystallographic Data for 2-Nitrobenzyl 2-chloroacetate
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Molecular Formula | C₉H₈ClNO₄ | Defines the elemental composition. | nih.gov |
| Crystal System | Monoclinic | Describes the basic crystal shape. | nih.gov |
| Dihedral Angle (Aromatic/Five-membered Ring) | 4.07 (4)° | Quantifies the molecular conformation. | nih.govnih.gov |
| Key Interactions | Intramolecular and Intermolecular C—H⋯O bonds | Govern molecular conformation and crystal packing. | nih.gov |
Computational Approaches: To complement experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure and reactivity of nitroaromatic compounds. scholarsresearchlibrary.comrsc.orgscholarsresearchlibrary.com DFT calculations can be used to:
Model Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity and electronic transitions. rsc.org
Simulate Spectra: Predict vibrational spectra (IR and Raman), which helps in the assignment of experimental spectral features and provides a connection between structure and spectroscopic properties. nih.gov
Investigate Reaction Mechanisms: Map potential energy surfaces to understand reaction pathways, locate transition states, and calculate activation energies, which is particularly relevant for understanding the molecule's stability and reactivity. researchgate.net
The integration of experimental crystal structures with DFT calculations provides a comprehensive model of this compound. This synergy allows researchers to correlate static structural features with dynamic chemical behavior, such as the influence of the strongly electron-withdrawing nitro group on the ester's reactivity and photochemical properties. wikipedia.org
Exploration of Novel Applications in Chemical Science and Technology
The unique structure of this compound, particularly the ortho-nitrobenzyl ester motif, makes it a valuable tool in various fields of chemical science. The primary challenge and area of research is to leverage its specific properties for innovative applications.
Photoremovable Protecting Groups (PPGs): The most significant application of ortho-nitrobenzyl esters is their use as photoremovable protecting groups, often referred to as "caged compounds". nih.govacs.orgscholasticahq.com The ester bond can be cleaved upon irradiation with UV light, releasing the chloroacetic acid and a 2-nitrosobenzaldehyde derivative. researchgate.net This property allows for high spatiotemporal control over the release of molecules. nih.gov Future research directions include:
Advanced Organic Synthesis: Using the 2-nitrobenzyl group to protect carboxylic acids during complex multi-step syntheses, with the ability to deprotect the acid at a specific stage with light, avoiding harsh chemical reagents. acs.orgchempedia.info
Photo-responsive Materials: Incorporating this compound or similar structures into polymer networks. mdpi.com The photocleavage of the ester can alter the chemical and physical properties of the material, such as solubility, wettability, or adhesion, enabling the creation of smart surfaces and photo-patternable materials. mdpi.com
Chemical Biology and Proteomics: Designing "caged" biological effectors that can be released at a specific time and location within a biological system to study cellular processes. researchgate.net The development of new hydrophilic linkers based on the o-nitrobenzyl structure is an active area of research to improve biocompatibility. uq.edu.au
The mechanism of photocleavage is dependent on the ortho position of the nitro group, which can abstract a hydrogen atom from the benzylic carbon upon photoexcitation, initiating the rearrangement that leads to bond cleavage. researchgate.netacs.org
Synthetic Intermediates: Beyond its role in photochemistry, this compound serves as a versatile intermediate. Nitroaromatic compounds are foundational building blocks for a wide range of products, including pharmaceuticals and dyes, primarily through the reduction of the nitro group to an amine. scholarsresearchlibrary.comwikipedia.org This opens up pathways to a diverse array of more complex molecules, making the exploration of its reactivity a key research challenge.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
